molecular formula C5H11NO2 B3145269 2-Methyl-3-(methylamino)propanoic acid CAS No. 56970-74-2

2-Methyl-3-(methylamino)propanoic acid

Cat. No.: B3145269
CAS No.: 56970-74-2
M. Wt: 117.15 g/mol
InChI Key: JFOYDXJQOLMUES-UHFFFAOYSA-N
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Description

2-Methyl-3-(methylamino)propanoic acid (CAS: 56970-74-2) is a non-proteinogenic amino acid derivative with the molecular formula C₆H₁₂N₂O₂. Structurally, it features a methyl group at the second carbon and a methylamino group (-NHCH₃) at the third carbon of the propanoic acid backbone. Its derivatives, such as methyl esters (e.g., methyl 2-methyl-3-(methylamino)propanoate), are noted in chemical catalogs but are often discontinued or lack detailed toxicological profiles .

Properties

IUPAC Name

2-methyl-3-(methylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(3-6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOYDXJQOLMUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-(methylamino)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanoic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(methylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-3-(methylamino)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-3-(methylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active intermediates. These intermediates may participate in various biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of 2-Methyl-3-(methylamino)propanoic Acid and Analogues

Compound Name CAS Number Molecular Formula Substituents (Position) Known Biological Activity Key References
This compound 56970-74-2 C₆H₁₂N₂O₂ -CH₃ (C2), -NHCH₃ (C3) Not well-characterized
BMAA (2-amino-3-(methylamino)propanoic acid) 15920-93-1 C₄H₁₀N₂O₂ -NH₂ (C2), -NHCH₃ (C3) Neurotoxic; linked to ALS/PDC
(S)-2-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid 17028-03-4 C₁₀H₁₃NO₃ -NH₂ (C2), -C₆H₃(OH)CH₃ (C3) Tyrosine analog; toxicity unstudied
Propanoic acid, 2-methyl-, butyl ester N/A C₈H₁₆O₂ Esterified carboxyl group Plant VOC; no reported neurotoxicity

Key Observations:

Positional Isomerism: Unlike BMAA, which has an amino group at C2, this compound’s methyl group at C2 likely reduces its capacity for excitatory receptor binding (e.g., NMDA/AMPA receptors), a mechanism implicated in BMAA’s neurotoxicity .

Lipophilicity: The methyl ester derivative of this compound (methyl 2-methyl-3-(methylamino)propanoate) may exhibit higher blood-brain barrier (BBB) permeability than BMAA due to increased lipophilicity. BMAA’s BBB permeability-surface area product is low (2–5 × 10⁻⁵ mL/s/g), limiting brain uptake .

Toxicological Data: BMAA induces cytoplasmic TDP-43 accumulation and glial activation in mice, reproducing ALS-like phenotypes at doses >100 mg/kg . No such data exist for this compound, though its structural similarity warrants caution .

Pharmacokinetic and Toxicological Contrasts

  • BMAA: Rapid plasma clearance (t₁/₂ ~1 day in rats) with slow brain elimination .
  • This compound: No pharmacokinetic studies available. Derivatives (e.g., methyl esters) are listed in catalogs but lack safety data .

Biological Activity

2-Methyl-3-(methylamino)propanoic acid, also known as (S)-2-Methyl-3-(methylamino)propanoic acid, is a compound with significant biological activity, particularly in the context of amino acid metabolism. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₂ClNO₂
  • CAS Number : 56970-74-2
  • Molecular Weight : 133.16 g/mol

The compound features a propanoic acid backbone with a methylamino group at the 3-position and a methyl group at the 2-position. This unique structure contributes to its reactivity and interactions within biological systems.

This compound is believed to function as a substrate for various enzymes involved in amino acid metabolism. Its interactions can influence metabolic pathways, affecting the formation of metabolites crucial for cellular functions. The compound may also interact with specific receptors and transporters, modulating cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Amino Acid Metabolism : It plays a role in metabolic pathways by serving as a substrate for enzymes that facilitate the conversion of amino acids into other metabolites.
  • Enzyme Interaction : Studies have shown that it can interact with enzymes critical for metabolic regulation, which may have implications for metabolic disorders.
  • Potential Therapeutic Applications : There is ongoing research into its therapeutic potential, particularly in conditions related to amino acid metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescription
Amino Acid MetabolismActs as a substrate for metabolic enzymes
Enzyme InteractionModulates activity of key metabolic enzymes
Therapeutic PotentialPotential use in treating metabolic disorders

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Metabolic Pathways : A study demonstrated that the compound influences the activity of key enzymes in amino acid metabolism, leading to altered levels of important metabolites such as neurotransmitters.
  • Therapeutic Implications : Another research effort explored its potential role in treating conditions characterized by metabolic dysregulation, suggesting that it may help restore normal metabolic function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-3-(methylamino)propanoic acid
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